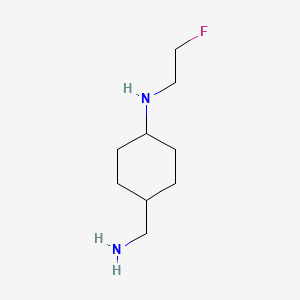

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine

CAS No.:

Cat. No.: VC18357869

Molecular Formula: C9H19FN2

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19FN2 |

|---|---|

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |

| Standard InChI Key | YIGLPGFWQTUMQW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1CN)NCCF |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Attributes

The IUPAC name of the compound, 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine, reflects its bicyclic amine structure. The cyclohexane ring is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an aminomethyl group. The SMILES notation (FCCNC1CCC(CN)CC1) further clarifies the connectivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 2297116-13-1 | |

| Molecular Formula | ||

| Molecular Weight | 174.26 g/mol | |

| Purity | 95% | |

| SMILES | FCCNC1CCC(CN)CC1 |

The fluorine atom on the ethyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability, while the aminomethyl group offers a site for derivatization or hydrogen bonding .

Synthesis and Manufacturing

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclohexanone, NH₃, NaBH₄ | Aminomethyl group introduction |

| 2 | 2-Fluoroethylamine, EDC, DMF | N-alkylation |

| 3 | Pd/C, H₂, ethanol | Purification via hydrogenation |

Physicochemical Properties

Spectroscopic Data

-

NMR: Expected signals include a triplet for the fluorine-bearing CH₂ group (~4.5 ppm) and broad singlets for amine protons (~1.5–2.5 ppm).

-

MS (ESI+): A molecular ion peak at 175.2 ([M+H]⁺) confirms the molecular weight .

Chemical Reactivity and Derivatives

Functional Group Transformations

The primary and secondary amine groups enable diverse reactions:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Alkylation: Quaternization of the amine using methyl iodide.

-

Fluorine Reactivity: Potential nucleophilic aromatic substitution if aromatic systems are introduced .

Stability Considerations

The compound is likely stable under inert conditions but may degrade via hydrolysis of the fluoroethyl group in acidic or basic media .

Biological and Pharmacological Applications

Preclinical Research

-

Neuroactive Potential: Fluorinated amines often exhibit psychoactive properties, suggesting possible CNS applications .

-

Anticancer Activity: Similar compounds inhibit histone deacetylases (HDACs), warranting investigation into epigenetic modulation .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Handling | Use fume hood; avoid inhalation |

| Disposal | Incinerate per local regulations |

Comparative Analysis with Structural Analogs

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine

This diastereomer lacks the aminomethyl group, reducing its derivatization potential but improving metabolic stability .

4-[(2-Fluoroethyl)amino]cyclohexanol

The hydroxyl group in this analog increases polarity, limiting blood-brain barrier penetration compared to the target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume